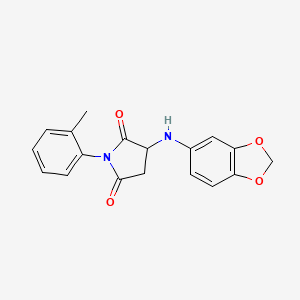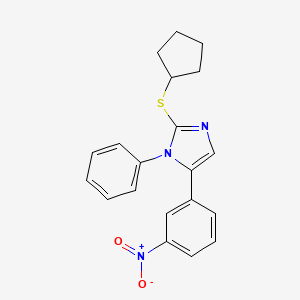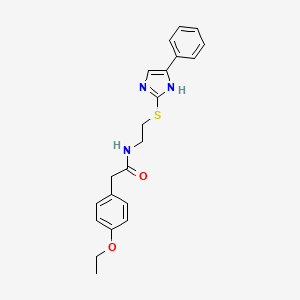
2-Methyl-4-(2,2,2-trifluoroethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-4-(2,2,2-trifluoroethyl)phenol, also known as TFMP, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound is a phenol derivative that is synthesized through a specific method and has been found to have various biochemical and physiological effects on the body. In
Applications De Recherche Scientifique
Synthesis of β-trifluoromethyl-tyrosine Derivatives The compound 2-Methyl-4-(2,2,2-trifluoroethyl)phenol has been utilized in the synthesis of β-trifluoromethyl-tyrosine and its derivatives. This process involves the nucleophilic replacement of para-(1-chloro-2,2,2-trifluoroethyl)phenols, which has enabled the efficient synthesis of these valuable biochemical compounds (Gong & Kato, 2003).
Development of Novel Polymeric Materials this compound has been incorporated into the synthesis of bisphenols, which are further polymerized to produce poly(aryl ether ketone/sulfone)s (PAEKs/PAESs). These polymers exhibit remarkable properties such as good solubility, high thermal stability, low dielectric constants, and exceptional optical transparency, making them suitable for advanced material applications (Shang et al., 2012).
Intermediate in Androgen Receptor Modulators Synthesis The compound is a key intermediate in the synthesis of selective androgen receptor modulators. A practical and convergent synthesis route has been developed for 2-Methyl-4-(trifluoromethyl)-1H-indole-5-carbonitrile, starting from 4-nitro-3-(trifluoromethyl)phenol, showcasing the compound's importance in medicinal chemistry (Boros et al., 2011).
Chemical Modification and Functionalization The compound has been used for the facile synthesis of ortho- and para-(1-trifluoromethyl)-alkylated phenols through reactions with various nucleophiles, demonstrating its versatility in chemical synthesis and functionalization (Gong & Kato, 2002).
Propriétés
IUPAC Name |
2-methyl-4-(2,2,2-trifluoroethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-4-7(2-3-8(6)13)5-9(10,11)12/h2-4,13H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZNYYCAIHQOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-(thiophen-3-yl)benzoyl]pyrrolidine](/img/structure/B2580916.png)



![3-[3-(Trifluoromethyl)diazirin-3-yl]pyrrolidine;hydrochloride](/img/structure/B2580922.png)

![N'-{(3Z)-5-bromo-1-[(4-methylpiperazin-1-yl)methyl]-2-oxo-1,2-dihydro-3H-indol-3-ylidene}-4-methoxybenzohydrazide](/img/structure/B2580924.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-[(1-cyclopropyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2580925.png)
![2,4-Dimethyl-5-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-1,3-thiazole](/img/structure/B2580927.png)
![2-({8,9-dimethoxy-2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazolin-5-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B2580928.png)

![(E)-2-methyl-1-((1-(styrylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2580933.png)
![N,8-dimethyl-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B2580937.png)